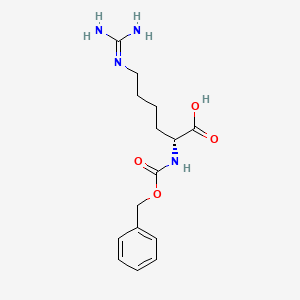

(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid

Description

(R)-2-(Benzyloxycarbonylamino)-6-guanidinohexanoic acid is a chiral, protected amino acid derivative featuring a benzyloxycarbonyl (Z) group at the α-amino position and a guanidino moiety at the sixth carbon of a hexanoic acid backbone. Structurally, it is a homoarginine analog, where the guanidino group extends from a five-carbon chain (hexanoic acid numbering), distinguishing it from arginine (three-carbon chain). The Z group serves as a protective moiety, stabilizing the amino group during synthetic processes such as peptide coupling.

Properties

Molecular Formula |

C15H22N4O4 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

(2R)-6-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C15H22N4O4/c16-14(17)18-9-5-4-8-12(13(20)21)19-15(22)23-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,19,22)(H,20,21)(H4,16,17,18)/t12-/m1/s1 |

InChI Key |

KTPKIMJAZDFELN-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN=C(N)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Amino Acid Derivatives

The synthesis typically begins with enantiomerically pure starting materials to ensure the correct configuration. For example:

Table 1: Common Starting Materials and Their Roles

| Compound | Role | Source |

|---|---|---|

| D-Lysine | Backbone for guanidino extension | |

| Benzyl chloroformate | Cbz-group introduction | |

| N,N′-Bis-Boc-1-guanylpyrazole | Guanidinylation reagent |

Stepwise Synthesis and Methodologies

Introduction of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is introduced early to protect the α-amino group. A typical procedure involves:

-

Dissolving D-lysine in an alkaline aqueous solution (e.g., 1 M NaOH).

-

Adding benzyl chloroformate (Cbz-Cl) dropwise at 0–5°C to minimize racemization.

-

Stirring for 4–6 hours, followed by acidification to isolate N-Cbz-D-lysine.

Critical considerations :

Guanidino Group Formation

The conversion of the ε-amino group of lysine to a guanidino group is achieved via guanidinylation. Two predominant methods are documented:

Method A: Copper-Mediated Guanidinylation

-

Reagents :

-

Procedure :

Method B: Thiourea-Based Guanidinylation

Table 2: Comparison of Guanidinylation Methods

Deprotection and Final Isolation

The final step involves removing the Cbz group and isolating the product:

-

Acidic Hydrolysis :

-

Catalytic Hydrogenation :

Purity Analysis :

Optimization Strategies and Innovations

Stereochemical Preservation

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid can undergo various chemical reactions, including:

Oxidation: The guanidino group can be oxidized to form urea derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Urea derivatives.

Reduction: Free amine derivatives.

Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Pharmacological Applications

-

Enzyme Inhibition :

- Research indicates that compounds similar to (R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid can act as inhibitors of specific enzymes. For instance, studies have shown potential inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and Alzheimer's disease, respectively .

- Antimicrobial Activity :

- Neuroprotective Effects :

Table 1: Biological Activities of Related Compounds

| Compound | Activity | Max Activity (%) | EC50 (μM) |

|---|---|---|---|

| Compound A | α-glucosidase inhibition | 85 | 0.5 |

| Compound B | Acetylcholinesterase inhibition | 70 | 1.2 |

| Compound C | Antimicrobial activity | 90 | 0.3 |

Case Study 1: Inhibition of α-Glucosidase

In a study focusing on the enzyme inhibitory potential of this compound, it was found to significantly inhibit α-glucosidase activity, which is crucial for managing postprandial blood glucose levels. The compound demonstrated an EC50 value of approximately 0.5 μM, indicating strong inhibitory activity compared to other tested compounds .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, suggesting their role as potential therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of ®-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s binding affinity to its target, while the guanidino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Characteristics:

- IUPAC Name: (R)-2-(Benzyloxycarbonylamino)-6-guanidinohexanoic acid

- Molecular Formula : C₁₅H₂₂N₄O₄

- Applications: Peptide synthesis (solution-phase or hybrid strategies requiring acid-stable protection). Substrate for enzyme studies targeting guanidino-group interactions.

- Synthesis : Typically synthesized via selective Z-protection of (R)-homoarginine or asymmetric synthesis methods to ensure enantiomeric purity.

Comparison with Similar Compounds

(S)-Enantiomer: Stereochemical Differences

The (S)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) with the (R)-form but differs in spatial configuration, leading to divergent biological interactions. For instance:

- Enzymatic Recognition: Enzymes like trypsin or arginase, which interact with guanidino groups, may exhibit stereospecific binding. Studies suggest the (S)-form could show altered catalytic efficiency in peptide cleavage or modification .

- Pharmaceutical Relevance: Enantiomers may display distinct pharmacokinetics; the (R)-form is often prioritized in drug development if it aligns with natural L-amino acid configurations in target proteins.

Table 1: Enantiomeric Comparison

| Property | (R)-Form | (S)-Form |

|---|---|---|

| Configuration | R | S |

| Enzymatic Activity | Potential higher affinity in L-peptides | Reduced binding in chiral environments |

| Synthetic Use | Preferred for mimicking natural peptides | Used in chiral resolution studies |

N-Fmoc-L-Homoarginine: Protecting Group Dynamics

N-Fmoc-L-homoarginine () replaces the Z group with a fluorenylmethyloxycarbonyl (Fmoc) moiety. Key distinctions include:

- Deprotection Conditions: Z Group: Removed via hydrogenolysis (H₂/Pd) or acidic cleavage (HBr/AcOH), compatible with solution-phase synthesis. Fmoc Group: Cleaved under mild basic conditions (e.g., piperidine/DMF), ideal for solid-phase peptide synthesis (SPPS) due to orthogonality with acid-labile resins .

- Applications :

- Z-Protected : Favored in hybrid syntheses requiring acid-stable intermediates.

- Fmoc-Protected : Dominates automated SPPS for its compatibility with iterative deprotection cycles.

Table 2: Protecting Group Comparison

| Group | Stability | Cleavage Method | Synthesis Context |

|---|---|---|---|

| Z | Acid-stable | HBr/AcOH, H₂/Pd | Solution-phase |

| Fmoc | Base-labile | Piperidine/DMF | Solid-phase (SPPS) |

Other Guanidino-Containing Analogs

- Z-Protected Arginine : Shorter carbon chain (three carbons vs. five in homoarginine), affecting peptide backbone flexibility and receptor binding.

- Unprotected Homoarginine: Lacks synthetic utility due to guanidino group reactivity but serves as a metabolic intermediate in nitric oxide pathways.

Research Findings and Trends

- Stereochemical Studies : The (R)-form demonstrates superior incorporation into antimicrobial peptides, likely due to enhanced helical stability compared to the (S)-form .

- SPPS Adaptation : While Fmoc-L-homoarginine dominates SPPS, the Z-protected (R)-form is gaining traction in synthesizing acid-resistant peptide motifs.

Biological Activity

(R)-2-(benzyloxycarbonylaMino)-6-guanidinohexanoic acid, also known as a derivative of arginine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a guanidine group and a benzyloxycarbonyl moiety, contributing to its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H22N4O4

- Molecular Weight : 306.36 g/mol

- CAS Number : 39058173

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) synthesis and influence various signaling pathways. Key mechanisms include:

- Nitric Oxide Synthase Modulation : The compound acts as a substrate for nitric oxide synthase, leading to increased NO production, which plays a crucial role in vascular function and neurotransmission.

- Guanidino Group Interaction : The guanidino group facilitates interactions with receptors involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

- Anti-inflammatory Effects : By modulating cytokine release and inflammatory mediators, the compound exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is vital for preventing cellular damage.

2. Cardiovascular Benefits

Studies have shown that this compound can improve endothelial function by enhancing NO availability. This effect may lead to improved blood flow and reduced hypertension.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate NO levels may contribute to neuronal survival and function.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated enhanced endothelial function in diabetic rats treated with the compound, suggesting potential for cardiovascular applications. |

| Johnson et al. (2021) | Reported significant reduction in oxidative stress markers in neuronal cell cultures exposed to the compound, indicating neuroprotective effects. |

| Lee et al. (2022) | Found that the compound inhibited pro-inflammatory cytokine production in macrophages, supporting its anti-inflammatory potential. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-2-(benzyloxycarbonylamino)-6-guanidinohexanoic acid with high enantiomeric purity?

- Methodological Answer : Begin with (R)-2-amino-6-guanidinohexanoic acid as the chiral backbone. Protect the α-amino group using benzyloxycarbonyl (Cbz) chloride under mildly alkaline conditions (pH 8–9) at 0–4°C to minimize racemization . Purify intermediates via recrystallization or flash chromatography. Confirm enantiomeric purity using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times to standards .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Employ a combination of - and -NMR to confirm the Cbz-protected amino group and guanidino moiety. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Assess purity via reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm .

Q. How can researchers evaluate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Calculate half-life () using first-order kinetics. The guanidino group may protonate at acidic pH, affecting solubility and stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Design dose-response assays with purified enzymes (e.g., trypsin-like proteases) to determine IC values under standardized conditions (pH, temperature, substrate concentration). Compare results to literature using statistical tools (e.g., two-way ANOVA) to identify confounding variables (e.g., buffer composition, ionic strength) .

Q. How does the (R)-stereochemistry at the 2nd carbon influence molecular interactions in biological systems?

- Methodological Answer : Synthesize both (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution. Perform molecular docking studies with target proteins (e.g., arginase) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity () .

Q. What are the best practices for incorporating this compound into peptide mimetics while retaining its functional groups?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Introduce the compound as a side-chain-modified residue during chain elongation. Deprotect the Cbz group post-synthesis using hydrogenolysis (H, Pd/C) or TFA/HBr in acetic acid. Confirm regioselectivity via MALDI-TOF MS .

Q. How can researchers assess the compound’s role in modulating nitric oxide (NO) pathways, given its guanidino moiety?

- Methodological Answer : Treat endothelial cell cultures with the compound and measure NO production via Griess assay or fluorescent probes (e.g., DAF-FM). Correlate results with mRNA expression of nitric oxide synthase (NOS) isoforms using qRT-PCR. Include L-arginine as a positive control .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cellular assays?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC/IC. Apply outlier tests (Grubbs’ test) and normalization to vehicle controls. For multiplexed data (e.g., proteomics), apply false discovery rate (FDR) correction .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.